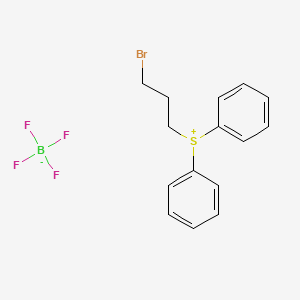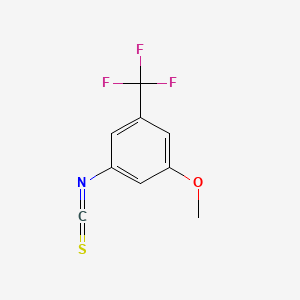
3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C9H6F3NOS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: The methoxy group can be oxidized to form a methoxyphenyl isocyanate derivative.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a difluoromethyl or monofluoromethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biochemical pathways, resulting in the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
- 4-Methoxyphenyl Isothiocyanate
- 3-Bromophenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
Uniqueness
3-Methoxy-5-(trifluoromethyl)phenyl Isothiocyanate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the methoxy group can participate in hydrogen bonding and other interactions.
Propriétés
Formule moléculaire |
C9H6F3NOS |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
1-isothiocyanato-3-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NOS/c1-14-8-3-6(9(10,11)12)2-7(4-8)13-5-15/h2-4H,1H3 |
Clé InChI |
UQKONUZYYCUQMV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N=C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


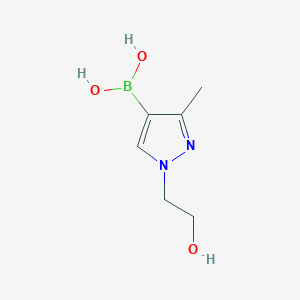
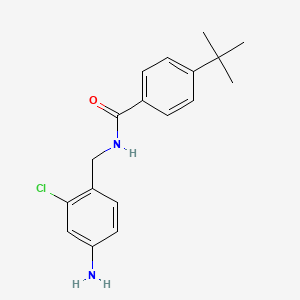
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
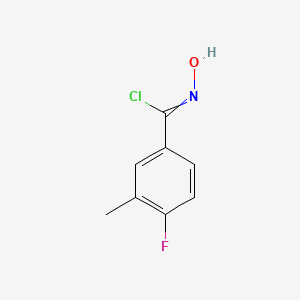
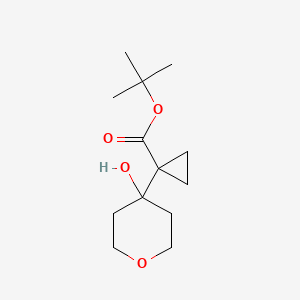
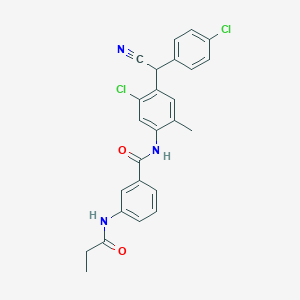
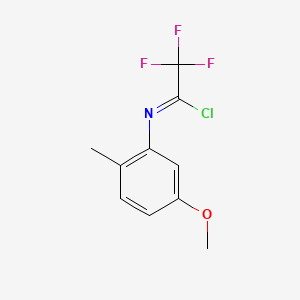
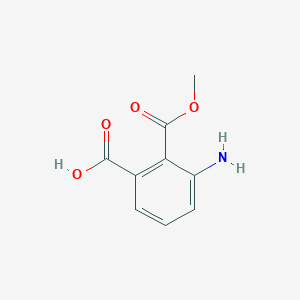
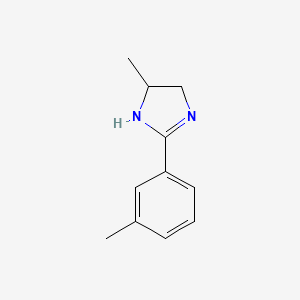
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
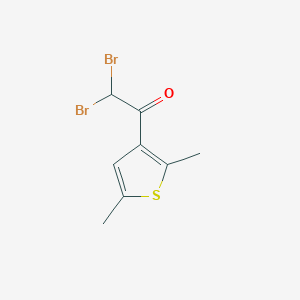
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
